molecular formula C10H12N2 B1265451 2-(Dimethylamino)-2-phenylacetonitrile CAS No. 827-36-1

2-(Dimethylamino)-2-phenylacetonitrile

Cat. No.: B1265451
CAS No.: 827-36-1
M. Wt: 160.22 g/mol
InChI Key: PAGHXXKYFBGJEH-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-phenylacetonitrile is an organic compound that features a dimethylamino group and a phenyl group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-phenylacetonitrile typically involves the reaction of benzyl cyanide with dimethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:

C6H5CH2CN+(CH3)2NHC6H5CH(CN)N(CH3)2\text{C}_6\text{H}_5\text{CH}_2\text{CN} + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{CN})\text{N}(\text{CH}_3\text{)}_2 C6​H5​CH2​CN+(CH3​)2​NH→C6​H5​CH(CN)N(CH3​)2​

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of catalysts and advanced separation techniques such as distillation or crystallization may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-phenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-2-phenylacetonitrile has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Cyanide: Similar structure but lacks the dimethylamino group.

    Phenylacetonitrile: Similar structure but lacks the dimethylamino group.

    2-(Dimethylamino)acetonitrile: Similar structure but lacks the phenyl group.

Uniqueness

2-(Dimethylamino)-2-phenylacetonitrile is unique due to the presence of both the dimethylamino group and the phenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and other applications.

Properties

IUPAC Name

2-(dimethylamino)-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-12(2)10(8-11)9-6-4-3-5-7-9/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGHXXKYFBGJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601290345
Record name α-(Dimethylamino)benzeneacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827-36-1
Record name α-(Dimethylamino)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, (dimethylamino)phenyl-
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Record name 827-36-1
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Record name α-(Dimethylamino)benzeneacetonitrile
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Record name Acetonitrile, (dimethylamino)phenyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-(Dimethylamino)-2-phenylacetonitrile in the context of the research article?

A1: The research article highlights this compound as a crucial intermediate in synthesizing Trimebutine. [] While the article focuses on optimizing the synthesis route for this compound and its precursor 2-Phenyl-1-butanol, it doesn't delve into the specific biological activity or applications of this compound itself. The synthesis of this compound is presented as a stepping stone towards the final target molecule, Trimebutine.

Q2: Can you elaborate on the synthetic route used to obtain this compound as described in the research?

A2: The research outlines a multi-step synthesis of this compound. [] Initially, 2-phenylacetonitrile undergoes bromination with N-Bromosuccinimide (NBS) to yield 2-bromo-2-phenylacetonitrile. This intermediate is then reacted with dimethylamine, resulting in the formation of the target compound, this compound. The researchers achieved a total yield of 59.4% for this synthesis route. [] They confirmed the structure of the synthesized compound using 1H-NMR and ESI-MS techniques. []

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